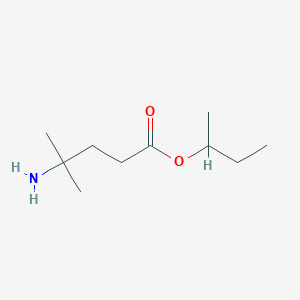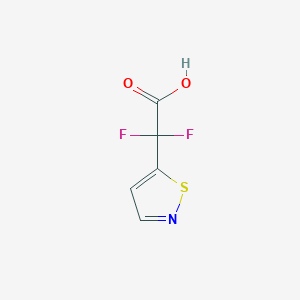
2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid is a chemical compound characterized by the presence of a thiazole ring substituted with difluoroacetic acid This compound is notable for its unique structural features, which include a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid typically involves the reaction of thiazole derivatives with difluoroacetic acid. One common method includes the use of thiourea and substituted thioamides, which react with 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone to form the desired thiazole ring . The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, thereby increasing its potency and specificity .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid
- 2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid
Comparison: Compared to other similar compounds, 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .
Eigenschaften
Molekularformel |
C5H3F2NO2S |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
2,2-difluoro-2-(1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-2-8-11-3/h1-2H,(H,9,10) |
InChI-Schlüssel |
GMMYYPBASIPXHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SN=C1)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


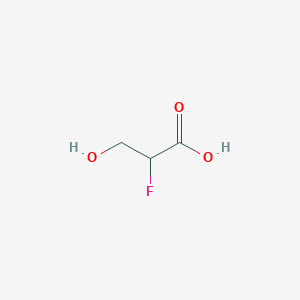
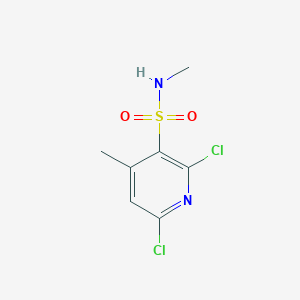

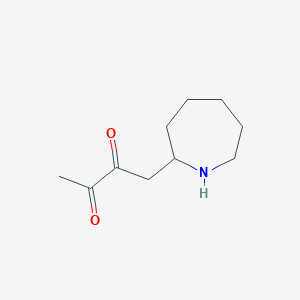
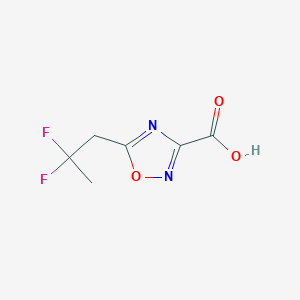
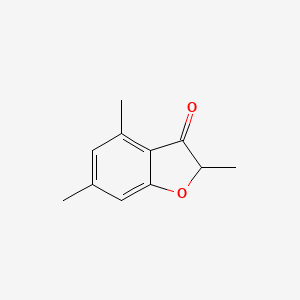
amine](/img/structure/B13316757.png)
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)

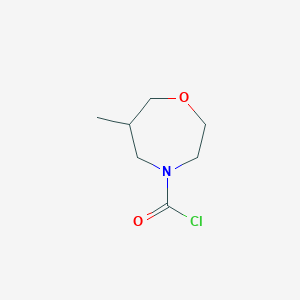
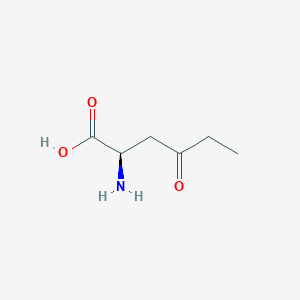
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
![Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)
